molecular formula C12H16ClN B2888418 2,3,3A,4,5,6-hexahydro-1H-benzo[de]isoquinoline hydrochloride CAS No. 42025-42-3

2,3,3A,4,5,6-hexahydro-1H-benzo[de]isoquinoline hydrochloride

Cat. No.: B2888418
CAS No.: 42025-42-3
M. Wt: 209.72
InChI Key: KNFVPECEMLEHDQ-UHFFFAOYSA-N
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Description

2,3,3a,4,5,6-Hexahydro-1H-benzo[de]isoquinoline hydrochloride, commonly known as palonosetron hydrochloride, is a selective serotonin subtype 3 (5-HT₃) receptor antagonist. Its empirical formula is C₁₉H₂₄N₂O·HCl, with a molecular weight of 332.87 g/mol . The compound exists as a single stereoisomer, characterized by the (3aS,2S) configuration, and is a white to off-white crystalline powder that is freely soluble in water and propylene glycol .

Palonosetron hydrochloride is clinically used to prevent acute and delayed nausea/vomiting induced by chemotherapy. Its prolonged duration of action is attributed to its high binding affinity (Ki = 0.07 nM) and allosteric interactions with 5-HT₃ receptors .

Properties

IUPAC Name

2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11;/h1,3,5,11,13H,2,4,6-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFVPECEMLEHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC3=CC=CC(=C23)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42025-42-3
Record name 3-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

2,3,3A,4,5,6-Hexahydro-1H-benzo[de]isoquinoline hydrochloride (CAS No. 1796933-62-4) is a compound that has garnered attention in pharmacological research due to its structural similarity to various bioactive molecules. This article summarizes its biological activity, particularly focusing on its role as an intermediate in the synthesis of palonosetron, a serotonin 5-HT3 receptor antagonist used in preventing chemotherapy-induced nausea and vomiting (CINV).

  • Molecular Formula : C19H26N2
  • Molecular Weight : 282.42 g/mol
  • CAS Number : 1796933-62-4

Antiemetic Properties

The primary biological activity of this compound is linked to its use in synthesizing palonosetron. Palonosetron is recognized for its high affinity for the 5-HT3 receptor and is effective in managing CINV. The mechanism involves blocking serotonin's action at these receptors in the gastrointestinal tract and central nervous system, thereby reducing nausea and vomiting associated with chemotherapy.

Case Studies

  • Palonosetron Efficacy in CINV : A clinical study demonstrated that palonosetron significantly reduced the incidence of nausea and vomiting in patients undergoing chemotherapy compared to traditional antiemetics. The study highlighted that the compound's long half-life allows for effective management over multiple chemotherapy cycles.
  • In Vitro Studies : Research has shown that derivatives of hexahydrobenzoisoquinoline exhibit cytotoxic effects on various cancer cell lines. For instance, a study on related compounds indicated that modifications to the isoquinoline structure can enhance anticancer activity by promoting apoptosis and inhibiting tumor growth.

The mechanism of action primarily involves:

  • Serotonin Receptor Antagonism : By binding to the 5-HT3 receptors, the compound inhibits serotonin-mediated signaling pathways involved in emesis.
  • Potential Kinase Inhibition : Some studies suggest that related compounds may inhibit specific kinases involved in cancer cell proliferation and survival.

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightActivity Type
Palonosetron135729-66-0336.42 g/molAntiemetic
2-Methyl-Hexahydroisoquinoline102147-04-6223.74 g/molAnticancer potential
Quinuclidinyl derivative1796933-62-4282.42 g/molIntermediate for synthesis

Recent Research Findings

Recent investigations into the biological activities of isoquinoline derivatives have revealed promising anticancer properties. A study published in Journal of Medicinal Chemistry reported that certain derivatives exhibited significant cytotoxicity against cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Summary of Findings

  • Cytotoxicity : Derivatives show potential as anticancer agents with selective toxicity toward tumor cells.
  • Receptor Binding : High affinity for serotonin receptors contributes to its antiemetic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

Palonosetron’s structural uniqueness lies in its benzo[de]isoquinoline backbone fused with an azabicyclo[2.2.2]octane moiety. Key comparisons include:

Compound Name Molecular Formula Key Structural Differences Pharmacological Target
Palonosetron (3aS,2S) C₁₉H₂₄N₂O·HCl (3aS,2S) configuration, 1-oxo group 5-HT₃ receptor antagonist
PALO 3aR,2R (enantiomer) C₁₉H₂₄N₂O·HCl (3aR,2R) configuration Inactive at 5-HT₃ receptors
Pirlindole hydrochloride C₁₄H₁₇N₃·HCl Pyrazino-carbazole core, no isoquinoline MAO-A inhibitor
Berberine hydrochloride C₂₀H₁₈NO₄⁺·Cl⁻ Quaternary isoquinoline alkaloid Antimicrobial, anti-inflammatory
  • Stereochemical Impact: The (3aS,2S) configuration of palonosetron is critical for receptor binding.
  • Functional Group Influence: The 1-oxo group in palonosetron enhances receptor binding kinetics compared to non-oxygenated analogues like pirlindole .

Pharmacological and Pharmacokinetic Comparisons

Compound Binding Affinity (Ki) Half-Life (h) Solubility (Water) Clinical Use
Palonosetron 0.07 nM 40 Freely soluble Chemotherapy-induced emesis
Ondansetron 8.3 nM 4–5 Soluble Acute emesis
Pirlindole 1.2 µM (MAO-A) 2–3 Slightly soluble Antidepressant
Berberine N/A 6–8 Poorly soluble Antimicrobial, anti-diabetic
  • Receptor Selectivity: Palonosetron’s 5-HT₃ selectivity is 100-fold higher than first-generation antagonists like ondansetron, reducing off-target effects .

Analytical Methods for Differentiation

Chromatographic separation of palonosetron and its analogues requires specialized conditions due to stereochemical complexity:

  • Column : Chiralcel OD-3
  • Mobile Phase: n-hexane/ethanol/methanol with heptafluorobutyric acid and diethylamine
  • Detection : UV at 240 nm

This method resolves palonosetron from its (3aR,2R) enantiomer and oxidation byproducts (e.g., 1-oxide derivatives) .

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